![molecular formula C20H22N4OS B2751557 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 1235622-00-0](/img/structure/B2751557.png)
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound 2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a synthetic molecule that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which are part of the compound’s structure, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungal medications are often used to treat fungal infections, including yeast infections .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections .
Antitumor Activity
Thiazole derivatives have been found to have antitumor or cytotoxic drug molecules with lesser side effects . These compounds can inhibit the growth of tumors and can be used in cancer treatment .
Antibacterial and Antitubercular Properties
Some of the synthesized compounds have shown strong antibacterial and antitubercular properties . These properties make them potential candidates for the development of new drugs for the treatment of bacterial and tubercular infections .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gata family proteins . These proteins are transcription factors that regulate gene expression and play a crucial role in cellular differentiation and development .
Mode of Action
This inhibition disrupts the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
The compound’s interaction with GATA family proteins affects the Th2 cell differentiation pathway . This pathway is involved in the immune response, particularly in the production of antibodies. By suppressing Th2 cell differentiation, the compound may alter the immune response, potentially reducing inflammation and allergic reactions .
Pharmacokinetics
Similar compounds with a pyrrole moiety are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution.
Result of Action
The result of the compound’s action is the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This could lead to a decrease in inflammation and allergic reactions, as Th2 cells and cytokines play a significant role in these processes .
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-5-6-16(2)18(13-15)22-9-11-23(12-10-22)19(25)17-14-26-20(21-17)24-7-3-4-8-24/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRGORRBKPCXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone |
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